YM758
Overview
Description
®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a piperidine ring, and a fluorobenzamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: This step involves the coupling of the tetrahydroisoquinoline derivative with a piperidine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Fluorobenzamide Group: The final step involves the acylation of the piperidine-tetrahydroisoquinoline intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine
In medicine, ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The tetrahydroisoquinoline moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The fluorobenzamide group can participate in hydrophobic interactions with non-polar residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-chlorobenzamide
- ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-bromobenzamide
- ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-iodobenzamide
Uniqueness
The uniqueness of ®-(-)-N-(2-(3-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl)piperidino)ethyl)-4-fluorobenzamide lies in the presence of the fluorine atom in the benzamide group. Fluorine atoms can significantly alter the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes the compound potentially more effective and selective in its applications compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKUSHZNSYRKK-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040110 | |
Record name | YM 758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312752-85-5 | |
Record name | YM-758 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-758 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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